1,3,6,7,8-Pentachlorodibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,6,7,8-pentachlorodibenzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-4-1-6(14)9-5-3-7(15)10(16)11(17)12(5)18-8(9)2-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLMQDUYUJIHCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=C(C(=C(C=C23)Cl)Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220936 |

Source

|

| Record name | 1,3,6,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70648-21-4 |

Source

|

| Record name | 1,3,6,7,8-Pentachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70648-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,7,8-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,7,8-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/479RK92V34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Toxicity equivalency factor (TEF) of 1,3,6,7,8-PeCDF vs TCDD

An In-Depth Technical Guide to the Toxicity Equivalency Factor (TEF) of 1,3,6,7,8-PeCDF versus TCDD

Executive Summary

The Toxicity Equivalency Factor (TEF) is a cornerstone of modern risk assessment for dioxins and dioxin-like compounds (DLCs). This system quantifies the toxicity of individual congeners relative to the most potent and well-studied member of this class, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0.[1][2] This guide focuses on 1,3,6,7,8-pentachlorodibenzofuran (1,3,6,7,8-PeCDF), a specific dioxin-like compound, comparing its toxic potential to TCDD. Based on the internationally accepted World Health Organization (WHO) 2005 standards, 1,3,6,7,8-PeCDF is assigned a TEF of 0.03.[3][4][5] This value signifies that it is considered approximately 33 times less toxic than TCDD. This relative potency is rooted in its reduced ability to activate the aryl hydrocarbon receptor (AhR), the common mechanistic pathway for the toxicity of these compounds.[1][6] A more recent 2022 re-evaluation by the WHO has proposed a lower TEF of 0.01 for this congener, suggesting an even lower relative toxicity, though this value has not yet been universally adopted for regulatory purposes.[7][8] This guide provides researchers and drug development professionals with a detailed examination of the mechanistic basis, experimental determination, and quantitative values underpinning the TEF for 1,3,6,7,8-PeCDF.

Quantitative Comparison of Toxicity Equivalency Factors

The TEF methodology simplifies the risk assessment of complex environmental mixtures of DLCs by converting the concentration of each congener into a standardized TCDD Toxic Equivalent (TEQ).[1][2][9] The TEQ is calculated by multiplying the concentration of an individual congener by its assigned TEF.[10] The table below presents the WHO-established TEFs for key polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs), providing a quantitative context for the relative potency of 1,3,6,7,8-PeCDF.

| Congener | WHO 2005 TEF[3][4] | Proposed WHO 2022 TEF[7][8] |

| Reference Compound | ||

| 2,3,7,8-TCDD | 1 | 1 |

| Pentachlorodibenzofurans (PeCDFs) | ||

| 1,3,6,7,8-PeCDF | 0.03 | 0.01 |

| 2,3,4,7,8-PeCDF | 0.3 | 0.1 |

| Other Relevant Congeners | ||

| 2,3,7,8-TCDF | 0.1 | 0.07 |

| 1,2,3,7,8-PeCDD | 1 | 0.4 |

| 1,2,3,6,7,8-HxCDD | 0.1 | 0.07 |

| OCDD | 0.0003 | 0.001 |

| OCDF | 0.0003 | 0.002 |

Mechanistic Foundation: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxic effects of TCDD, 1,3,6,7,8-PeCDF, and other DLCs are almost universally mediated through their ability to bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[11][12][13] The TEF concept is predicated on this shared mechanism of action.[6][9] Differences in TEF values among congeners largely reflect their varying affinities for the AhR and their subsequent ability to induce gene expression.

The canonical AhR signaling pathway proceeds as follows:

-

Ligand Binding: In the cytoplasm, the DLC (e.g., TCDD or PeCDF) binds to the AhR, which is part of a protein complex.

-

Nuclear Translocation: Ligand binding causes a conformational change, leading to the dissociation of the complex and the translocation of the ligand-AhR unit into the nucleus.

-

Dimerization: Inside the nucleus, the ligand-AhR complex dimerizes with the AhR Nuclear Translocator (ARNT) protein.

-

DNA Binding & Transcription: This new heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.

-

Gene Expression: This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1, leading to a cascade of biochemical and toxic effects.[14]

Methodologies for TEF Determination

TEFs are consensus values derived from a comprehensive database of individual toxicity assays, which produce Relative Effect Potency (REP) values.[1][6] An REP is the ratio of the potency of a specific congener to that of TCDD in a single study.[6] The WHO expert panels evaluate the entire body of REP data from both in vivo and in vitro studies to assign a single TEF value, giving more weight to chronic in vivo studies that measure toxic endpoints over biochemical changes.[7]

Core Criteria for TEF Inclusion

For a compound to be included in the TEF framework, it must meet several criteria:

-

The ability to bind to the Aryl Hydrocarbon Receptor (AhR).[1][6]

-

The capacity to elicit AhR-mediated biochemical and toxic responses.[1][6]

-

It must be persistent and bioaccumulate in the food chain.[1][6]

Experimental Protocols

Protocol 1: In Vitro AhR-Mediated Reporter Gene Assay

This protocol describes a common in vitro method to quantify the ability of a compound like 1,3,6,7,8-PeCDF to activate the AhR signaling pathway, often using a cell line with a luciferase reporter gene linked to a DRE.

Objective: To determine the REP of 1,3,6,7,8-PeCDF relative to TCDD by measuring dose-dependent induction of a reporter gene.

Methodology:

-

Cell Culture: Maintain a suitable cell line (e.g., H4IIE-luc rat hepatoma cells) in appropriate culture medium and conditions.

-

Cell Seeding: Plate the cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.

-

Dosing Preparation: Prepare serial dilutions of both TCDD (reference) and 1,3,6,7,8-PeCDF (test compound) in a suitable solvent like DMSO.

-

Cell Treatment: Expose the cells in triplicate to the various concentrations of TCDD, 1,3,6,7,8-PeCDF, and a solvent control. Incubate for a defined period (e.g., 24 hours).

-

Cell Lysis: After incubation, remove the medium and lyse the cells using a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.

-

Luminescence Measurement: Add a luciferase substrate to each well. The resulting chemiluminescent reaction is measured using a luminometer.

-

Data Analysis:

-

Plot the dose-response curves for both TCDD and 1,3,6,7,8-PeCDF.

-

Calculate the EC50 (the concentration that produces 50% of the maximal response) for each compound.

-

Determine the REP using the formula: REP = EC50 (TCDD) / EC50 (1,3,6,7,8-PeCDF) .

-

Protocol 2: In Vivo Rodent Toxicity Study

This protocol outlines a representative subchronic in vivo study to assess toxicological endpoints, which are critical for TEF derivation.

Objective: To determine the relative potency of 1,3,6,7,8-PeCDF compared to TCDD in causing toxic effects (e.g., body weight loss, thymic atrophy, liver toxicity) in a rodent model.

Methodology:

-

Animal Acclimation: Acclimate laboratory animals (e.g., female Harlan Sprague-Dawley rats) to the facility conditions for at least one week.[11]

-

Dose Group Assignment: Randomly assign animals to multiple dose groups for TCDD, 1,3,6,7,8-PeCDF, and a vehicle control group (e.g., corn oil).

-

Dosing Administration: Administer the compounds via oral gavage at specified intervals (e.g., weekly) for a subchronic duration (e.g., 90 days).

-

In-Life Monitoring: Regularly monitor animals for clinical signs of toxicity, body weight changes, and food consumption.

-

Terminal Necropsy: At the end of the study, euthanize the animals. Perform a gross necropsy and collect key organs (liver, thymus, spleen) and tissues (adipose).

-

Endpoint Analysis:

-

Organ Weights: Weigh the liver and thymus to assess hepatomegaly and thymic atrophy.

-

Histopathology: Process tissues for microscopic examination to identify lesions or cellular changes.

-

Biochemical Analysis: Analyze blood serum for markers of liver damage (e.g., ALT, AST).

-

Tissue Concentration: Measure the concentration of the administered compound in tissues like the liver and fat.[11]

-

-

Data Analysis:

-

Generate dose-response curves for significant toxicological endpoints (e.g., decrease in thymus weight).

-

Calculate the ED50 (the effective dose causing a 50% response) for both TCDD and 1,3,6,7,8-PeCDF for each endpoint.

-

Determine the REP for each endpoint using the formula: REP = ED50 (TCDD) / ED50 (1,3,6,7,8-PeCDF) .

-

Conclusion

The Toxicity Equivalency Factor of 0.03 for 1,3,6,7,8-PeCDF, as established by the WHO, firmly positions it as a dioxin-like compound of lower toxic potency than TCDD. This value is not arbitrary but is the result of a rigorous, science-driven consensus process that evaluates a wide array of in vitro and in vivo data, all grounded in the shared mechanism of AhR activation. While less potent, its persistence and bioaccumulative properties mean it remains a compound of interest in environmental health and risk assessment. The proposed downward revision of its TEF to 0.01 in the 2022 WHO re-evaluation further underscores the ongoing scientific refinement of this critical risk assessment tool. For researchers and professionals in toxicology and drug development, a thorough understanding of the TEF concept and the specific values for congeners like 1,3,6,7,8-PeCDF is essential for accurately characterizing the potential risks posed by complex chemical mixtures.

References

-

FOOD SAFETY PORTAL. Table of TEF (= toxic equivalency factors) for dioxins, furans and dioxin-like PCBs.

-

Wikipedia. Toxic equivalency factor.

-

Washington State Department of Ecology. (2007). Evaluating the Toxicity and Assessing the Carcinogenic Risk of Environmental Mixtures Using Toxicity Equivalency Factors.

-

Office of Environmental Health Hazard Assessment (OEHHA). (2011). Adoption of Revised Toxicity Equivalency Factors for TEF(WHO-05) for PCDDs, PCDFs, and Dioxin-like PCBs.

-

Farmahin, R., et al. (2014). Species-specific relative AHR1 binding affinities of 2,3,4,7,8-pentachlorodibenzofuran explain avian species differences in its relative potency. PubMed.

-

Wittsiepe, J., et al. (2007). The 2005 World Health Organization re-evaluation of TEFs for dioxins and dioxin-like compounds--what are the consequences for German human background levels? PubMed.

-

Van den Berg, M., et al. (2006). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. PMC.

-

U.S. Environmental Protection Agency (EPA). (2010). Recommended Toxicity Equivalence Factors (TEFs) for Human Health Risk Assessments of 2,3,7,8-Tetrachlorodibenzo-p-dioxin and Dioxin-Like Compounds.

-

Risk Assessment Information System (RAIS). Dioxin Toxicity Equivalency Factors (TEFs) for Human Health.

-

U.S. Environmental Protection Agency (EPA). Framework for Application of the Toxicity Equivalence Methodology for Polychlorinated Dioxins, Furans, and Biphenyls in Ecological Risk Assessment.

-

Safe, S. (2008). The international toxicity equivalency factor (I‐TEF) method for estimating risks associated with exposures to complex mixtures of dioxins and related compounds. Taylor & Francis Online.

-

National Toxicology Program. (2006). Toxicology and carcinogenesis studies of 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) (Cas No. 57117-31-4) in female Harlan Sprague-Dawley rats (gavage studies). PubMed.

-

GOV.UK. (2022). Calculate the concentration of PCDDs and PCDFs in waste.

-

Hestermann, E. V., Stegeman, J. J., & Hahn, M. E. (2000). Relative Contributions of Affinity and Intrinsic Efficacy to Aryl Hydrocarbon Receptor Ligand Potency. Woods Hole Oceanographic Institution.

-

DeVito, M., et al. (2023). The 2022 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Polychlorinated Dioxins, Dibenzofurans and Biphenyls. PMC.

-

Eurofins. (2025). WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners.

-

Bunce, N. J., et al. (2001). Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor. PMC.

-

ResearchGate. The chemical structures of 2,3,7,8-TCDD (A), 2,3,4,7,8-PeCDF (B) and PCB-126 (C).

-

Pohjanvirta, R., et al. (1990). Comparative toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in four (sub)strains of adult male rats. PubMed.

-

Ministry of the Environment, Government of Japan. (Reference) Toxicity Equivalent Factor.

-

Farmahin, R., et al. (2013). Amino Acid Sequence of the Ligand-Binding Domain of the Aryl Hydrocarbon Receptor 1 Predicts Sensitivity of Wild Birds to Effects of Dioxin-Like Compounds. Oxford Academic.

-

U.S. Geological Survey. (1998). Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife.

-

DeVito, M., et al. (2023). The 2022 world health organization reevaluation of human and mammalian toxic equivalency factors for polychlorinated dioxins, di. Regulatory Toxicology and Pharmacology.

-

National Center for Biotechnology Information (NCBI). Table F-6, TEF Values of Compounds - Report on Carcinogens Monograph on Pentachlorophenol and By-products of Its Synthesis.

-

Zwiernik, M. J., et al. (2011). Toxicokinetics of 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF in Mink (Mustela vison) at Ecologically Relevant Exposures. Oxford Academic.

-

Brewster, D. W., & Birnbaum, L. S. (1988). Disposition of 1,2,3,7,8-pentachlorodibenzofuran in the rat. OSTI.GOV.

-

Taylor & Francis. TEF – Knowledge and References.

-

Environmental Working Group (EWG). 1,2,3,7,8,9-HxCDF (hexafuran).

-

Shi, Z., et al. (2021). Species-Specific Differences in Aryl Hydrocarbon Receptor Responses: How and Why? MDPI.

-

International Agency for Research on Cancer (IARC). (2012). 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL. NCBI.

-

Van den Berg, M., et al. (2023). The 2022 world health organization reevaluation of human and mammalian toxic equivalency factors for polychlorinated dioxins, dibenzofurans and biphenyls. VU Research Portal.

Sources

- 1. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

- 2. semspub.epa.gov [semspub.epa.gov]

- 3. TOXIC EQUIVALENCY FACTORS [foodsafetyportal.eu]

- 4. The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Table F-6, TEF Values of Compounds - Report on Carcinogens Monograph on Pentachlorophenol and By-products of Its Synthesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. rais.ornl.gov [rais.ornl.gov]

- 7. The 2022 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Polychlorinated Dioxins, Dibenzofurans and Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners - Eurofins Scientific [eurofins.de]

- 9. ezview.wa.gov [ezview.wa.gov]

- 10. gov.uk [gov.uk]

- 11. Toxicology and carcinogenesis studies of 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) (Cas No. 57117-31-4) in female Harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. seagrant.whoi.edu [seagrant.whoi.edu]

Technical Guide: Molecular Architecture and Analytical Profiling of 1,3,6,7,8-PeCDF

Executive Summary

1,3,6,7,8-Pentachlorodibenzofuran (1,3,6,7,8-PeCDF) is a specific congener of the polychlorinated dibenzofuran (PCDF) family. Unlike the "Dirty Dozen" POPs, this congener lacks lateral substitution at the 2-position, rendering it significantly less toxic than its 2,3,7,8-substituted counterparts. However, its structural similarity and co-elution behavior on standard gas chromatography columns make it a critical "ghost" analyte—a source of false positives that can skew toxic equivalency (TEQ) assessments. This guide details the molecular topology, formation mechanisms, and rigorous analytical protocols required to distinguish this congener from high-risk isomers.

Part 1: Molecular Architecture & Chlorination Topology

Structural Identity

The molecule consists of a dibenzofuran core substituted with five chlorine atoms.[1] Its specific chlorination pattern creates a steric environment distinct from the highly toxic 2,3,7,8-PeCDF.

-

CAS Registry Number: 70648-21-4 (Distinct from the toxic 1,2,3,7,8-PeCDF, CAS 57117-41-6)[3]

-

Exact Mass: 337.8626 amu

Steric and Electronic Implications

The absence of a chlorine atom at the 2-position and the presence of chlorine at the 1-position (shielded by the oxygen bridge) significantly alter its interaction with the Aryl Hydrocarbon Receptor (AhR).

-

Non-Lateral Substitution: The 2,3,7,8-tetrachloro motif is required for optimal fit into the AhR binding pocket. 1,3,6,7,8-PeCDF lacks the 2-chloro substituent.

-

Steric Hindrance: The 1-position chlorine introduces steric strain near the oxygen bridge, twisting the planar structure slightly and reducing binding affinity compared to planar, lateral congeners.

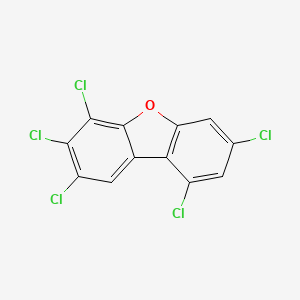

Figure 1: Molecular topology of 1,3,6,7,8-PeCDF. Note the chlorine substitution at C1, C3, C6, C7, and C8, and the critical absence of chlorine at C2.

Part 2: Toxicological Significance (SAR Analysis)

The TEF Discrepancy

The World Health Organization (WHO) assigns Toxic Equivalency Factors (TEFs) based on a compound's ability to mimic 2,3,7,8-TCDD.

-

2,3,7,8-Substituted Congeners: High affinity for AhR. TEF values range from 0.0003 to 1.0.

-

1,3,6,7,8-PeCDF: Because it is not substituted at all four lateral positions (2, 3, 7, 8), it does not meet the structural criteria for a WHO-TEF assignment.

-

Biological Activity: While it may induce minor enzymatic activity (e.g., EROD induction), its potency is orders of magnitude lower than 1,2,3,7,8-PeCDF (TEF = 0.03) or 2,3,4,7,8-PeCDF (TEF = 0.3).

Clinical Implication: The presence of 1,3,6,7,8-PeCDF in a sample contributes to the total PCDF burden but contributes zero to the calculated Toxic Equivalency (TEQ) for regulatory compliance. Misidentifying it as a toxic congener leads to false regulatory failures.

Part 3: Analytical Identification & Quantification

This is the most critical section for the application scientist. 1,3,6,7,8-PeCDF is a notorious interference on standard GC columns.

The Co-Elution Challenge

On the industry-standard DB-5ms (5% phenyl-methylpolysiloxane) column, 1,3,6,7,8-PeCDF elutes in close proximity to the toxic 1,2,3,7,8-PeCDF and 2,3,4,7,8-PeCDF congeners. Without proper chromatographic resolution, the mass spectrometer (monitoring m/z 339.8597) cannot distinguish them solely by mass.

Analytical Protocol: Isotope Dilution HRGC/HRMS

To ensure data integrity, the following workflow is required, compliant with EPA Method 1613B or EN 1948.

Step 1: Extraction & Cleanup [6]

-

Soxhlet extraction (toluene).

-

Acid/Base silica cleanup (removes lipids).

-

Alumina/Carbon Fractionation: Critical step. Planar molecules (like 2,3,7,8-substituted) interact more strongly with activated carbon than non-planar ones (like 1,3,6,7,8-PeCDF). This fractionation can physically separate them before injection.

Step 2: Chromatographic Separation (Dual Column Confirmation) If PeCDF is detected on the primary column (DB-5ms), confirmation on a secondary column with different polarity is mandatory.

| Column Phase | Selectivity Characteristic | Status for 1,3,6,7,8-PeCDF |

| DB-5ms / HP-5ms | Non-polar (Boiling point driven) | Risk: Potential co-elution with 1,2,3,7,8-PeCDF. |

| DB-225 / SP-2331 | Polar (Cyanopropyl) | Resolved: Shifts retention times based on dipole interactions; separates 1,3,6,7,8- from 2,3,7,8- congeners. |

| VF-Xms / DB-Dioxin | Tuned Arylene Phase | Optimized: Designed specifically to resolve the 2,3,7,8-substituted congeners from interferences like 1,3,6,7,8-PeCDF. |

Step 3: Mass Spectral Criteria

-

Ion Ratios: Monitor m/z 339.8597 / 341.8567. Theoretical ratio: 1.55.

-

Signal-to-Noise: > 2.5 for detection; > 10 for quantification.

Figure 2: Analytical decision tree for differentiating toxic PeCDF isomers from the 1,3,6,7,8-PeCDF interference.

Part 4: Formation Pathways

Understanding the origin of 1,3,6,7,8-PeCDF aids in source apportionment.

De Novo Synthesis (Incineration)

In waste incineration, PCDFs form via the "de novo" pathway on fly ash particles at 250°C–400°C.

-

Mechanism: Carbon matrices react with chlorine and oxygen.

-

Pattern: This pathway produces a broad "fingerprint" of isomers, including thermodynamic non-preferred ones like 1,3,6,7,8-PeCDF. A high ratio of 1,3,6,7,8-PeCDF to 2,3,7,8-substituted congeners often indicates non-optimized combustion conditions (low temperature zones).

Chemical Precursors (PCB Pyrolysis)

-

Mechanism: Intra-molecular cyclization of PCBs (e.g., during electrical fires involving transformer oil).

-

Specificity: PCB pyrolysis tends to favor 2,3,7,8-substituted furans. Therefore, a sample dominated by 1,3,6,7,8-PeCDF is less likely to be from a PCB fire and more likely from chlorophenol condensation or general waste incineration.

References

-

Cayman Chemical. (2024). 1,2,3,7,8-Pentachlorodibenzofuran Product Data (Contrast with CAS 70648-21-4).[3] Retrieved from

-

U.S. EPA. (2008). Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. Retrieved from

-

Fishman, V. N., et al. (2011). Retention time profiling of all 136 tetra- through octa-chlorinated dibenzo-p-dioxins and dibenzofurans on a variety of Si-Arylene gas chromatographic stationary phases. Chemosphere.[7] Retrieved from

-

The Endocrine Disruption Exchange (TEDX). (2018). 1,3,6,7,8-PeCDF (CAS 70648-21-4) Entry.[3][9][10] Retrieved from

-

Van den Berg, M., et al. (2006). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences.[11] Retrieved from

Sources

- 1. CAS 57117-31-4: 2,3,4,7,8-Pentachlorodibenzofuran [cymitquimica.com]

- 2. Chemical Search|ChemTHEATRE [chem-theatre.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. CAS 57117-31-4: 2,3,4,7,8-Pentachlorodibenzofuran [cymitquimica.com]

- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 7. researchgate.net [researchgate.net]

- 8. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. endocrinedisruption.org [endocrinedisruption.org]

- 11. Polychlorinated Dibenzofurans - Polychlorinated Dibenzo-para-dioxins and Polychlorinated Dibenzofurans - NCBI Bookshelf [ncbi.nlm.nih.gov]

Bioaccumulation potential of 1,3,6,7,8-PeCDF in aquatic food webs

Technical Guide for Environmental Toxicologists & Drug Development Scientists [1]

Executive Summary: The Structural Determinants of Persistence

In the assessment of persistent organic pollutants (POPs), 1,3,6,7,8-Pentachlorodibenzofuran (1,3,6,7,8-PeCDF) serves as a critical case study in structure-activity relationships (SAR).[1] Unlike its highly toxic isomer 2,3,4,7,8-PeCDF, the 1,3,6,7,8-congener lacks the specific lateral substitution pattern required for maximal aryl hydrocarbon receptor (AhR) activation and metabolic resistance.[1]

While its high lipophilicity (Log Kow > 7) drives significant uptake in aquatic organisms, its specific chlorination pattern creates "metabolic soft spots" that facilitate faster depuration compared to 2,3,7,8-substituted congeners.[1] This guide analyzes the bioaccumulation potential of 1,3,6,7,8-PeCDF, detailing the mechanistic divergence between bioconcentration (passive uptake) and biomagnification (trophic transfer), and provides a validated experimental framework based on OECD 305 guidelines.[1]

Physicochemical Profile & Partitioning Dynamics

The bioaccumulation potential of 1,3,6,7,8-PeCDF is primarily governed by its hydrophobicity and molecular planarity.[1]

Key Physicochemical Properties

| Property | Value / Range | Implications for Bioaccumulation |

| Molecular Formula | C₁₂H₃Cl₅O | High molecular weight limits passive diffusion across some membranes.[1] |

| Log Kow | 7.2 – 7.6 (Estimated) | Super-hydrophobic; predicts strong partitioning into lipids. |

| Water Solubility | < 10 ng/L | Negligible dissolved fraction; bioavailability is driven by sediment and dietary pathways. |

| Henry’s Law Constant | ~1-5 Pa[1]·m³/mol | Semi-volatile; potential for air-water exchange, but low in water column.[1] |

The Partitioning Paradox

For compounds with Log Kow > 5, aqueous exposure (bioconcentration) becomes secondary to dietary exposure (biomagnification). 1,3,6,7,8-PeCDF partitions strongly into organic carbon in sediment and lipids in biota.[1] However, unlike 2,3,7,8-TCDD, the 1,3,6,7,8-substitution pattern leaves the 2, 4, and 9 positions open.[1] These unsubstituted positions are susceptible to enzymatic attack by Cytochrome P450 isozymes (specifically CYP1A), leading to hydroxylation and subsequent conjugation (glucuronidation), which increases clearance rates.[1]

Mechanisms of Accumulation and Clearance

Understanding the balance between uptake (

Comparative Toxicokinetics

The following diagram illustrates the divergent pathways between a persistent "Dioxin-like" congener and 1,3,6,7,8-PeCDF.

Figure 1: Divergent toxicokinetic pathways. 1,3,6,7,8-PeCDF undergoes hepatic clearance via CYP1A oxidation due to accessible carbon positions, unlike sterically hindered congeners.

Experimental Protocol: Determining BMF (OECD 305)

For super-hydrophobic substances (Log Kow > 6), aqueous exposure methods are technically flawed due to bioavailability limits. The OECD Test Guideline 305 (Dietary Exposure) is the mandatory standard.

Study Design: Dietary Bioaccumulation in Fish

Objective: Determine the Biomagnification Factor (BMF) and lipid-normalized kinetic BCF.

Test System:

-

Species: Rainbow Trout (Oncorhynchus mykiss) or Carp (Cyprinus carpio).[2]

-

Test Substance: 1,3,6,7,8-PeCDF (High purity >98%).[1]

-

Reference Substance: Hexachlorobenzene (HCB) or a recalcitrant PCB (e.g., PCB-153) as a benchmarking internal standard.

Workflow Description

The experiment consists of two distinct phases: Uptake and Depuration.[3][4][5][6]

Phase 1: Uptake (Days 0–14)

-

Fish are fed a diet spiked with 1,3,6,7,8-PeCDF at a nominal concentration (e.g., 10 µg/kg feed).[1]

-

Feeding Rate: 1-2% of body weight per day (strictly controlled).

-

Goal: Reach a dynamic equilibrium or sufficient body burden for detection.

Phase 2: Depuration (Days 15–42+)

-

Fish are switched to clean, non-contaminated food.[1]

-

Sampling: Fish are harvested at geometric time intervals (e.g., d1, d2, d4, d8, d16, d28 of depuration).

-

Analysis: Lipid content and congener concentration measured via HRGC/HRMS.

Protocol Visualization

Figure 2: Workflow for OECD 305 Dietary Exposure Study. Critical transition occurs at the switch to clean feed to measure elimination kinetics (

Data Analysis & Interpretation

Calculation of BMF

The dietary Biomagnification Factor is calculated as:

However, the Kinetic BMF (

- : Ingestion rate (kg food/kg fish/day).

- : Assimilation efficiency (absorption from gut).

-

: Total depuration rate constant (

Growth Correction

Since juvenile fish grow rapidly, the concentration of the chemical is diluted by the increasing biomass. The depuration rate must be corrected:

Trophic Magnification Factors (TMF)

In field studies, TMF is determined by the slope of Log Concentration vs. Trophic Level (TL).[8]

-

TMF > 1: Biomagnification (Concentration increases up the food web).[8][9]

-

TMF < 1: Trophic Dilution (Concentration decreases).

Field Evidence for 1,3,6,7,8-PeCDF: Studies in aquatic food webs (e.g., Lake Shinji, Japan) have shown that non-2,3,7,8-substituted congeners often exhibit TMF values < 1 or significantly lower than TMFs of 2,3,7,8-TCDD .[1] This confirms that metabolic clearance in vertebrates (fish/birds) counteracts the high lipophilicity.

Implications for Drug Development

While PeCDF is an environmental contaminant, its behavior offers crucial lessons for pharmaceutical ADME (Absorption, Distribution, Metabolism, Excretion):

-

Lipophilicity is not Destiny: A Log P > 7 compound does not inevitably bioaccumulate if metabolic handles are present.[1]

-

Strategic Substitution: In drug design, blocking metabolic soft spots (e.g., fluorination of para-positions) increases half-life.[1] Conversely, to ensure environmental safety (Green Chemistry), leaving positions open (like in 1,3,6,7,8-PeCDF) ensures the molecule degrades in the food web rather than magnifying.[1]

-

ERA (Environmental Risk Assessment): For highly lipophilic drugs, OECD 305 dietary studies are superior to bioconcentration studies to accurately predict environmental persistence.[1]

References

-

OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals.[2][3][4][5][10]

-

Miyamoto, K., et al. (2002).[1] Specific biomagnification of polychlorinated dibenzo-p-dioxins and dibenzofurans in tufted ducks and their prey. Chemosphere.

-

Gobas, F. A., et al. (2009).[1] Revisiting Bioaccumulation Criteria for POPs and PBT Assessments. Integrated Environmental Assessment and Management.

-

Borgå, K., et al. (2012).[1][11][12] Trophic magnification factors: considerations of ecology, ecosystems, and study design. Integrated Environmental Assessment and Management.

-

Arnot, J. A., & Gobas, F. A. (2006).[1] A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organisms. Environmental Reviews.

Sources

- 1. waterquality.gov.au [waterquality.gov.au]

- 2. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]

- 3. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 4. cefas.co.uk [cefas.co.uk]

- 5. Growth‐Correcting the Bioconcentration Factor and Biomagnification Factor in Bioaccumulation Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. Dietary uptake of highly hydrophobic chemicals by rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 9. TR 067 - The Role of Bioaccumulation in Environmental Risk Assessment: The Aquatic Environment and Related Food Webs - ECETOC [ecetoc.org]

- 10. bundesumweltministerium.de [bundesumweltministerium.de]

- 11. fosan.org [fosan.org]

- 12. Trophic magnification factors: considerations of ecology, ecosystems, and study design - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic pathways of pentachlorodibenzofurans in mammalian systems

An In-Depth Technical Guide to the Metabolic Pathways of Pentachlorodibenzofurans in Mammalian Systems

Executive Summary

Pentachlorodibenzofurans (PCDFs) are a class of persistent environmental pollutants known for their significant toxicity, which is often mediated by the aryl hydrocarbon receptor (AhR). Their persistence and bioaccumulation in mammalian systems are critically dependent on their metabolic fate. This technical guide provides a comprehensive overview of the metabolic pathways of PCDFs in mammals, designed for researchers, toxicologists, and drug development professionals. We delve into the core enzymatic processes governing their biotransformation, from initial Phase I oxidation by cytochrome P450 enzymes to subsequent Phase II conjugation and elimination. This document outlines the key reactions, including hydroxylation, dechlorination, and ether-bond cleavage, and identifies the principal enzyme isoforms involved, highlighting crucial species-specific differences. Furthermore, we present detailed, field-proven methodologies for the in vivo and in vitro investigation of PCDF metabolism, coupled with analytical techniques for metabolite identification. The guide aims to synthesize current knowledge, explain the causality behind experimental designs, and provide a robust framework for future research into the toxicokinetics and metabolic clearance of these challenging compounds.

Part 1: Introduction to Pentachlorodibenzofurans (PCDFs)

Polychlorinated dibenzofurans (PCDFs) are structurally related to polychlorinated dibenzo-p-dioxins (PCDDs) and are generated as unintentional byproducts of industrial processes like waste incineration and chemical manufacturing.[1] Their chemical structure consists of a dibenzofuran core with one to eight chlorine atoms. The congener 2,3,4,7,8-pentachlorodibenzofuran (2,3,4,7,8-PeCDF) is one of the most toxicologically significant.

PCDFs are lipophilic ("fat-loving") and chemically stable, leading to their persistence in the environment and bioaccumulation in the food chain.[1][2] In mammals, they accumulate in fatty tissues.[3] The toxicity of many PCDF congeners is initiated by their binding to and activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This activation leads to a cascade of downstream events, including the induction of drug-metabolizing enzymes and a spectrum of toxic effects such as dermal toxicity, immunotoxicity, and carcinogenicity.[2][4] Understanding the metabolism of PCDFs is therefore paramount, as it dictates their rate of elimination and can modulate their toxic potential.

Part 2: Core Metabolic Pathways (Phase I Biotransformation)

The primary goal of Phase I metabolism is to introduce or expose functional groups (e.g., hydroxyl, -OH) on the PCDF molecule, which slightly increases its water solubility and prepares it for Phase II reactions.[5] This process is almost exclusively handled by the cytochrome P450 (CYP) superfamily of enzymes.

The Central Role of Cytochrome P450 (CYP) Monooxygenases

CYP-dependent monooxygenases are the principal enzymes responsible for the initial oxidative attack on the PCDF structure.[6] These enzymes are primarily located in the liver.[3] The reaction involves the insertion of a single oxygen atom into the PCDF molecule.[1] The specific CYP isoforms induced by and involved in the metabolism of PCDFs belong predominantly to the CYP1 family, particularly CYP1A1 and CYP1A2.[1][7] Interestingly, PCDFs themselves can induce the expression of the very enzymes that metabolize them through the AhR mechanism, a process that can alter their own clearance rate.[8][9]

Key Metabolic Reactions

The metabolism of PCDFs is generally slow, contributing to their long biological half-lives. However, several key oxidative transformations have been identified:

-

Aromatic Hydroxylation : This is the most common initial metabolic step. A hydroxyl group is added to an unsubstituted carbon on the aromatic rings.[10]

-

Hydrolytic Dechlorination : This reaction involves hydroxylation accompanied by the elimination of a chlorine atom. This process is crucial as it can reduce the toxicity of the congener.[10]

-

Hydroxylation with Chlorine Migration : In some cases, the addition of a hydroxyl group can cause an adjacent chlorine atom to shift to a different position on the aromatic ring, an event known as an "NIH shift".[11]

-

Ether Bond Cleavage : A less common but significant pathway observed for some congeners, such as 2,3,4,7,8-PeCDF, involves the cleavage of the ether bond, resulting in the formation of a biphenyl derivative.[10]

The susceptibility of a PCDF congener to metabolism is highly dependent on its chlorination pattern. Compounds with fewer chlorine atoms or with adjacent unsubstituted carbon atoms are generally metabolized more readily.[12][13] Highly chlorinated congeners, especially those with lateral 2,3,7,8-substitution, are extremely resistant to metabolic breakdown.[11][12]

Species differences are a critical factor. For example, rat CYP1A1 has been shown to metabolize certain highly chlorinated congeners that human CYP1A1 cannot, a difference attributed to key amino acid variations in the enzyme's substrate-binding pocket.[7][13]

Caption: Phase II conjugation pathways for hydroxylated PCDF metabolites.

Part 4: Methodologies for Studying PCDF Metabolism

Investigating the biotransformation of PCDFs requires a combination of in vivo and in vitro models coupled with sensitive analytical instrumentation.

Section 4.1: In Vivo Approaches

Animal models are indispensable for understanding the complete picture of absorption, distribution, metabolism, and excretion (ADME) under physiological conditions. [14][15] Protocol: Bile-Duct Cannulation Study for Metabolite Collection

-

Rationale : This is the gold standard for collecting metabolites that are primarily excreted in the bile. It allows for the direct and cumulative collection of biliary metabolites, preventing their further metabolism by gut microflora.

-

Methodology :

-

Animal Model : Male Sprague-Dawley or Wistar rats are commonly used. [10] 2. Acclimation : Animals are acclimated for at least one week under controlled temperature, humidity, and light-dark cycles. [11] 3. Surgery : Animals are anesthetized, and a cannula (e.g., polyethylene tubing) is surgically inserted into the common bile duct.

-

Dosing : A single oral or intraperitoneal dose of the PCDF congener (often radiolabeled for easier tracking) is administered. [10] 5. Sample Collection : Bile is collected continuously in cooled, tared vials at timed intervals (e.g., every 6-12 hours) for up to 72-96 hours. Urine and feces are also collected separately using metabolism cages.

-

Sample Processing : Bile samples are pooled, and may be treated with enzymes like β-glucuronidase to hydrolyze conjugates back to their Phase I metabolites for easier identification. [16]Samples are then extracted using solid-phase extraction (SPE) for cleanup.

-

Section 4.2: In Vitro Systems

In vitro assays offer a controlled environment to investigate specific metabolic pathways, identify the enzymes involved, and screen for metabolic stability without the complexity of a whole animal. [17][18] Protocol: Human Liver Microsome (HLM) Incubation Assay

-

Rationale : HLMs are subcellular fractions containing a high concentration of CYP enzymes and UGTs, making them a robust and widely used system for studying Phase I and Phase II metabolism. [19]* Methodology :

-

Reagents : Pooled HLMs, PCDF test compound, NADPH regenerating system (cofactor for CYPs), UDPGA (cofactor for UGTs), and phosphate buffer (pH 7.4).

-

Incubation : A reaction mixture is prepared containing HLMs, buffer, and the PCDF congener in a microcentrifuge tube or 96-well plate.

-

Reaction Initiation : The reaction is pre-warmed to 37°C and initiated by adding the NADPH regenerating system.

-

Time Points : Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

-

Sample Processing : Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the parent compound and metabolites, is transferred for analysis. [20]

-

Section 4.3: Analytical Techniques for Metabolite Identification

The identification and quantification of PCDF metabolites, which are often present at very low concentrations, require highly sensitive and specific analytical methods.

Protocol: Metabolite Identification using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

-

Rationale : HPLC coupled with tandem mass spectrometry is the definitive technique for separating and structurally elucidating drug metabolites. [21][22]High-resolution mass spectrometry (HRMS), such as on a Q-TOF instrument, provides accurate mass measurements to determine elemental composition. [20][21]* Methodology :

-

Chromatographic Separation : The processed sample extract is injected into an HPLC system, typically with a C18 reverse-phase column. A gradient of water and an organic solvent (e.g., methanol or acetonitrile) is used to separate the parent PCDF from its more polar metabolites.

-

Mass Spectrometry Detection : The column effluent is directed into the mass spectrometer.

-

Full Scan Analysis : A full scan MS analysis is performed to detect the molecular ions of potential metabolites (e.g., parent +16 Da for hydroxylation, parent -18 Da for dechlorination/hydroxylation).

-

Tandem MS (MS/MS) : The instrument is programmed to select the molecular ions of suspected metabolites and fragment them. The resulting fragmentation pattern provides structural information that can be used to confirm the identity and locate the position of the metabolic modification.

-

Data Analysis : Specialized software is used to compare chromatograms from test samples and controls (e.g., incubations without NADPH) to pinpoint metabolite peaks and interpret fragmentation spectra. [21][22]

-

Caption: General workflow for PCDF metabolism studies.

Part 5: Toxicokinetics and Implications

The rate and extent of metabolism are primary determinants of a PCDF congener's toxicokinetics.

-

Bioaccumulation and Half-Life : Slow metabolism is a direct cause of the long biological half-lives and high bioaccumulation potential of many PCDFs. For example, the elimination half-time for 2,3,4,7,8-PeCDF in mink was found to be approximately 7-9 days. [8][9]The ability to metabolize and eliminate these compounds is thus a key factor in detoxification. [23]* Metabolic Activation : While metabolism is primarily a detoxification process, the formation of certain intermediates, such as epoxides during hydroxylation, can sometimes lead to reactive metabolites that bind to cellular macromolecules, although this is less established for PCDFs than for other aromatic compounds.

-

Implications for Risk Assessment : Understanding the metabolic pathways is crucial for human health risk assessment. Species differences in metabolism mean that data from animal models must be extrapolated to humans with caution. [7][13]In vitro studies using human-derived systems (like HLMs) are vital for refining these extrapolations. [24]

Part 6: Conclusion and Future Directions

The metabolism of pentachlorodibenzofurans in mammalian systems is a slow but critical process for their detoxification and elimination. The pathways are dominated by Phase I oxidation via CYP1A enzymes, leading to hydroxylated and dechlorinated products, followed by Phase II conjugation to enhance water solubility. The specific congener structure and the animal species are key determinants of the metabolic profile.

Despite significant progress, knowledge gaps remain. Future research should focus on:

-

Human-Specific Metabolism : Further characterization of PCDF metabolism using a wider range of human in vitro systems to better predict human toxicokinetics.

-

Extrahepatic Metabolism : Investigating the role of tissues other than the liver (e.g., intestine, lung) in the overall metabolism of PCDFs.

-

Metabolite Toxicity : Assessing the biological activity and toxicity of major PCDF metabolites, as they may contribute to the overall toxicological profile.

A deeper understanding of these pathways will continue to enhance our ability to predict the behavior of these persistent pollutants and accurately assess their risk to human health.

References

-

Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls. (2014). National Center for Biotechnology Information. Available at: [Link]

-

Metabolism of polychlorinated dibenzo-p-dioxins (PCDDs) by human cytochrome P450-dependent monooxygenase systems. (2002). PubMed. Available at: [Link]

-

Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls. (2014). ResearchGate. Available at: [Link]

-

Toxicokinetics of 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF in mink (Mustela vison) at ecologically relevant exposures. (2008). PubMed. Available at: [Link]

-

Toxicokinetics Of 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF in Mink (Mustela vison) at Ecologically Relevant Exposures. (2008). Oxford Academic. Available at: [Link]

-

Enzyme systems for biodegradation of polychlorinated dibenzo-p-dioxins. (2012). ResearchGate. Available at: [Link]

-

The metabolism of some pentachlorodibenzofurans in the rat. (1987). PubMed. Available at: [Link]

-

Mammalian cytochrome P450-dependent metabolism of polychlorinated dibenzo-p-dioxins and coplanar polychlorinated biphenyls. (2014). PubMed. Available at: [Link]

-

2,3,4,7,8-Pentachlorodibenzofuran. PubChem. Available at: [Link]

-

The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. (n.d.). Longdom Publishing. Available at: [Link]

-

Physiological model for the pharmacokinetics of 2,3,7,8-tetrachlorodibenzofuran in several species. (1983). PubMed. Available at: [Link]

-

Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. (2021). MDPI. Available at: [Link]

-

2,3,7,8-TCDF (tetrafuran). (n.d.). Environmental Working Group. Available at: [Link]

-

Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. (2024). bioRxiv. Available at: [Link]

-

Assessing the Feasibility of In Vitro Assays in Combination with Biological Matrices to Screen for Endogenous CYP450 Phenotype Biomarkers Using an Untargeted Metabolomics Approach—A Proof of Concept Study. (2022). MDPI. Available at: [Link]

-

Clinical Insights into Drug Metabolism and Detoxification Pathways. (2024). Longdom Publishing. Available at: [Link]

-

Drug Metabolite Identification with a Streamlined Software Workflow. (n.d.). Agilent. Available at: [Link]

-

Phase II - Conjugation of compounds. (n.d.). Reactome. Available at: [Link]

-

Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). National Center for Biotechnology Information. Available at: [Link]

-

Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. (2023). pubs.acs.org. Available at: [Link]

-

Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. (2023). sciencedirect.com. Available at: [Link]

-

New Animal Models for Study of Metabolism Minireview Series. (2003). ResearchGate. Available at: [Link]

-

Metabolism of pentachlorophenol in vivo and in vitro. (1976). PubMed. Available at: [Link]

-

Metabolism of Glutathione S-Conjugates: Multiple Pathways. (2018). National Center for Biotechnology Information. Available at: [Link]

-

Editorial: Animal models for pharmacological investigation of treatments and diagnostics for diseases. (2022). Frontiers. Available at: [Link]

-

Hydroxylated polychlorinated biphenyls as inhibitors of the sulfation and glucuronidation of 3-hydroxy-benzo[a]pyrene. (2002). National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ewg.org [ewg.org]

- 3. Physiological model for the pharmacokinetics of 2,3,7,8-tetrachlorodibenzofuran in several species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Toxicokinetics of 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF in mink (Mustela vison) at ecologically relevant exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The metabolism of some pentachlorodibenzofurans in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Metabolism of polychlorinated dibenzo-p-dioxins (PCDDs) by human cytochrome P450-dependent monooxygenase systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mammalian cytochrome P450-dependent metabolism of polychlorinated dibenzo-p-dioxins and coplanar polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Editorial: Animal models for pharmacological investigation of treatments and diagnostics for diseases [frontiersin.org]

- 16. Metabolism of pentachlorophenol in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmaron.com [pharmaron.com]

- 18. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. jfda-online.com [jfda-online.com]

- 23. 2,3,4,7,8-Pentachlorodibenzofuran | C12H3Cl5O | CID 42128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

A Technical Guide to the Atmospheric Photodegradation Mechanisms of 1,3,6,7,8-Pentachlorodibenzofuran (1,3,6,7,8-PeCDF)

Abstract: Polychlorinated dibenzofurans (PCDFs) are persistent organic pollutants (POPs) of significant environmental concern. Their atmospheric fate is primarily dictated by photodegradation processes that determine their persistence, transport, and potential for deposition. This technical guide provides an in-depth examination of the atmospheric photodegradation mechanisms of a specific congener, 1,3,6,7,8-pentachlorodibenzofuran (1,3,6,7,8-PeCDF). While direct experimental data for this specific isomer is limited, this document synthesizes established principles from closely related PCDF and polychlorinated dibenzo-p-dioxin (PCDD) congeners to elucidate the most probable degradation pathways. We explore the dominant role of hydroxyl (OH) radical-initiated oxidation and the secondary pathway of direct photolysis. Furthermore, this guide presents a validated experimental protocol for future studies aimed at quantifying the reaction kinetics and identifying the transformation products of 1,3,6,7,8-PeCDF, providing a robust framework for researchers in the field.

Introduction: The Environmental Significance of 1,3,6,7,8-PeCDF

Polychlorinated dibenzofurans (PCDFs) are byproducts of various industrial and combustion processes, including waste incineration and the manufacturing of chlorinated chemicals.[1][2] Their chemical stability, lipophilicity, and resistance to biological degradation lead to their persistence in the environment and bioaccumulation in food chains.[3] The congener this compound (1,3,6,7,8-PeCDF) is a member of this family, recognized as a potential endocrine disruptor.[4]

Once emitted into the atmosphere, the fate of gas-phase 1,3,6,7,8-PeCDF is governed by chemical transformation reactions initiated by sunlight. These photodegradation processes are critical as they represent the primary sink for these compounds in the atmosphere, breaking them down into various transformation products. Understanding these mechanisms is paramount for accurately modeling the atmospheric lifetime, long-range transport potential, and overall environmental impact of this congener. The two principal atmospheric removal pathways are reaction with hydroxyl radicals (OH) and direct photolysis by solar radiation.

Primary Degradation Pathway: OH Radical-Initiated Oxidation

In the troposphere, the most significant degradation pathway for most organic pollutants during daylight hours is oxidation initiated by the hydroxyl radical (OH), often referred to as the "detergent of the atmosphere".[5] The reaction with OH radicals is expected to be the dominant atmospheric removal process for gas-phase PCDFs.[5]

Mechanistic Principles

The reaction between an OH radical and an aromatic compound like 1,3,6,7,8-PeCDF proceeds primarily through an electrophilic addition mechanism. The OH radical adds to the carbon atoms of the aromatic rings, forming a transient OH-adduct. The positions of the chlorine atoms on the dibenzofuran skeleton are crucial, as they influence the electron density of the rings and create steric hindrance, thereby directing the site of OH attack.

For 1,3,6,7,8-PeCDF, the carbon atoms at positions 2, 4, and 9 are not chlorinated. These positions are, therefore, the most likely sites for initial OH radical addition due to their higher electron density and accessibility compared to the chlorinated carbons. Theoretical studies on similar congeners, such as 2,3,7,8-TCDF, using Density Functional Theory (DFT) have confirmed that OH addition is energetically favorable and initiates a cascade of subsequent reactions.[6][7]

Proposed Reaction Pathway for 1,3,6,7,8-PeCDF

Based on established mechanisms for other PCDFs, a proposed degradation pathway for 1,3,6,7,8-PeCDF initiated by OH radical attack is outlined below.

-

Electrophilic Addition: The reaction begins with the addition of an OH radical to one of the unsubstituted carbon positions (C2, C4, or C9) to form a resonance-stabilized hydroxychlorodibenzofuranyl radical adduct.

-

Oxygen Addition: In the atmosphere, this adduct rapidly reacts with molecular oxygen (O₂) in a near-barrierless reaction to form a peroxy radical (RO₂).[8]

-

Fate of the Peroxy Radical: The peroxy radical is a key intermediate whose fate depends on the ambient atmospheric conditions, particularly the concentration of nitrogen oxides (NOₓ).

-

Reaction with NO: The RO₂ radical can react with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂).

-

Ring Opening: The highly unstable alkoxy radical can subsequently undergo C-O or C-C bond cleavage, leading to the opening of one of the aromatic rings. This is a critical step that leads to the ultimate mineralization of the compound.

-

Formation of Secondary Pollutants: The resulting ring-opened products are often multifunctional oxygenated compounds, which can contribute to the formation of secondary organic aerosol (SOA).

-

The diagram below illustrates this proposed initial sequence of reactions.

Caption: Proposed OH radical-initiated oxidation pathway for 1,3,6,7,8-PeCDF.

Secondary Degradation Pathway: Direct Photolysis

Direct photolysis occurs when a molecule absorbs photons from solar radiation, leading to its electronic excitation and subsequent chemical decomposition. For PCDFs, this process typically involves the cleavage of a carbon-chlorine (C-Cl) bond, a process known as reductive dechlorination.

The efficiency of direct photolysis depends on two factors: the molecule's ability to absorb sunlight (its absorption spectrum) and its quantum yield (the probability that absorption of a photon leads to a chemical reaction). PCDFs absorb light in the environmentally relevant UV-A (315–400 nm) and UV-B (280–315 nm) regions.

Studies on other PCDF and PCDD congeners have shown that direct photolysis leads to the stepwise removal of chlorine atoms, generally forming less chlorinated, and often less toxic, congeners as intermediates.[9] For example, the photolysis of 1,2,3,6,7,8-HxCDD has been shown to produce 1,2,3,7,8-PeCDD and 2,3,7,8-TCDD.[9] It is plausible that 1,3,6,7,8-PeCDF could photodegrade into various tetrachlorodibenzofuran (TCDF) isomers. However, for many POPs, the rate of direct photolysis in the gas phase is significantly slower than the rate of OH radical-initiated oxidation.

Atmospheric Lifetime of 1,3,6,7,8-PeCDF

The atmospheric lifetime (τ) of a compound is a crucial parameter for assessing its potential for long-range transport. It is inversely proportional to the sum of the first-order rate constants (k) of its removal processes. For 1,3,6,7,8-PeCDF, the lifetime is primarily determined by its reaction with OH radicals.

τ = 1 / (k_OH * [OH])

Where:

-

k_OH is the second-order rate constant for the reaction of the compound with OH.

-

[OH] is the average concentration of OH radicals in the troposphere (typically assumed to be 1-2 x 10⁶ molecules/cm³ for a 24-hour average).

While a specific, experimentally determined k_OH for 1,3,6,7,8-PeCDF is not available in the literature, data for related compounds provide a useful reference.

| Compound Class / Congener | Estimated Atmospheric Half-Life (t½) | Primary Degradation Pathway | Reference |

| Pentachlorodibenzofurans (PeCDF) | 10 - 100 days | OH Radical Reaction | [10] |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | ~60 days | OH Radical Reaction | [11] |

| Polychlorinated Biphenyls (PCBs) | Varies (days to months) | OH Radical Reaction | [10] |

| Hexachlorocyclohexane (HCH) | ~100 days | OH Radical Reaction | [10] |

Note: Half-life (t½) is related to lifetime (τ) by t½ = τ * ln(2) ≈ 0.693 * τ. The values in the table are approximate and depend heavily on atmospheric conditions such as temperature, sunlight intensity, and OH concentration.

Recommended Experimental Protocol: Determining the OH Radical Reaction Rate Constant

To address the data gap for 1,3,6,7,8-PeCDF, a robust experimental approach is required. The relative rate method, conducted in an environmental (smog) chamber, is the standard for determining k_OH values for atmospheric compounds.[12]

Principle

The relative rate method involves exposing the target compound (1,3,6,7,8-PeCDF) and a reference compound with a well-known OH rate constant to a source of OH radicals simultaneously. The relative decay rates of the two compounds are monitored over time. Since both compounds are exposed to the same concentration of OH radicals, the ratio of their rate constants can be determined from the ratio of their decay rates.

ln([Target]₀ / [Target]ₜ) = (k_Target / k_Reference) * ln([Reference]₀ / [Reference]ₜ)

Step-by-Step Methodology

-

Chamber Preparation:

-

Utilize a large-volume (~50-100 L) environmental chamber made of inert FEP Teflon film.

-

Clean the chamber thoroughly by flushing with zero air (purified, hydrocarbon-free air) for at least 24 hours to minimize background contaminants.

-

-

Reagent Introduction:

-

Inject a known concentration of 1,3,6,7,8-PeCDF (typically in the low parts-per-billion, ppb, range) into the chamber. This is usually done by flowing a known volume of zero air over a temperature-controlled solid sample.

-

Inject a known concentration of a suitable reference compound. A good choice would be a stable organic molecule with a similar, well-characterized k_OH value, such as nopinone (k_OH ≈ 1.7 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹).[13]

-

Introduce a stable OH radical precursor, such as methyl nitrite (CH₃ONO), into the chamber.

-

Introduce a sufficient amount of nitric oxide (NO) to suppress the formation of ozone (O₃) and the nitrate radical (NO₃), ensuring OH is the sole oxidant.

-

Fill the chamber to atmospheric pressure with zero air.

-

-

Initiation of Reaction:

-

Allow the chamber contents to mix thoroughly for at least 30 minutes.

-

Initiate the reaction by irradiating the chamber with UV blacklights (typically centered around 365 nm). This photolyzes the methyl nitrite to produce OH radicals:

-

CH₃ONO + hν → CH₃O• + NO

-

CH₃O• + O₂ → HCHO + HO₂•

-

HO₂• + NO → •OH + NO₂

-

-

-

Monitoring and Analysis:

-

Monitor the concentrations of 1,3,6,7,8-PeCDF and the reference compound over time (typically 30-60 minutes) using an appropriate analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its high sensitivity and selectivity for halogenated compounds.

-

Collect gas samples from the chamber at regular intervals using sorbent tubes or by direct injection into the GC-MS.

-

-

Data Processing:

-

Plot ln([Concentration]₀ / [Concentration]ₜ) for 1,3,6,7,8-PeCDF against ln([Concentration]₀ / [Concentration]ₜ) for the reference compound.

-

The slope of the resulting linear plot is equal to the ratio of the rate constants (k_Target / k_Reference).

-

Calculate k_Target by multiplying the slope by the known k_Reference.

-

Experimental Workflow Diagram

Caption: Workflow for the relative rate experimental determination of k_OH.

Conclusion and Future Outlook

The atmospheric degradation of 1,3,6,7,8-PeCDF is a critical process that mitigates its environmental persistence and potential for long-range transport. While direct experimental data for this specific congener remains scarce, a comprehensive understanding of its atmospheric fate can be constructed from the well-established chemistry of related PCDF and PCDD compounds. The primary degradation pathway is undoubtedly initiated by reaction with the hydroxyl radical, leading to the formation of an OH-adduct, subsequent reaction with O₂, and eventual ring-opening and mineralization. Direct photolysis serves as a secondary, likely slower, degradation route involving reductive dechlorination.

To refine environmental risk assessments and atmospheric models, future research must prioritize the experimental determination of the OH radical reaction rate constant (k_OH) for 1,3,6,7,8-PeCDF. The relative rate protocol detailed in this guide provides a validated framework for achieving this. Furthermore, product identification studies using techniques like atmospheric pressure ionization mass spectrometry are essential to fully elucidate the transformation pathways and identify potentially harmful degradation products. Such data will provide the necessary scientific foundation for robust regulatory decisions and a more complete understanding of the environmental lifecycle of this persistent organic pollutant.

References

-

Friesen, K. J., & Foga, M. M. (1993). Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodibenzofuran in natural water. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(6), 399-403.

-

Li, Y., et al. (2022). Molecular Dynamics Study of the Photodegradation of Polymeric Chains. The Journal of Physical Chemistry Letters, 13(20), 4586–4593.

-

Wu, C. H., et al. (2004). Photodegradation of polychlorinated dibenzo-p-dioxins: comparison of photocatalysts. Chemosphere, 57(7), 643-50.

-

Ouchi, T., et al. (2024). A density functional study of the photocatalytic degradation of polycaprolactone by the decatungstate anion in acetonitrile solution. Physical Chemistry Chemical Physics, 26(13), 10831-10839.

-

The Endocrine Disruption Exchange. (n.d.). This compound. Retrieved February 19, 2026, from [Link]

-

Milbrath, M. O., et al. (2009). Apparent Half-Lives of Dioxins, Furans, and Polychlorinated Biphenyls as a Function of Age, Body Fat, Smoking Status, and Breast-Feeding. Environmental Health Perspectives, 117(3), 417-425.

-

Altarawneh, M., & Dlugogorski, B. Z. (2014). Formation of PCDF from photodegradation of solutions of polychlorinated phenoxyacetic acid herbicides. Murdoch University Research Portal.

-

Wang, Z., et al. (2020). Emission Characteristics and Formation Pathways of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans from a Typical Pesticide. Aerosol and Air Quality Research, 20(4), 835-845.

-

Hong, H. B., et al. (2002). Biotransformation of 1,2,3-Tri- and 1,2,3,4,7,8-Hexachlorodibenzo-p-Dioxin by Sphingomonas wittichii Strain RW1. Applied and Environmental Microbiology, 68(6), 2584-2588.

-

Tang, H., et al. (2025). Photodegradation of polychlorinated Biphenyls (PCBs) in surfactant solutions: experimental and theoretical Insights into dechlorination pathways. ResearchGate.

-

Terzaghi, E., et al. (2020). New Data Set of Polychlorinated Dibenzo-p-dioxin and Dibenzofuran Half-Lives: Natural Attenuation and Rhizoremediation Using Several Common Plant Species in a Weathered Contaminated Soil. Environmental Science & Technology, 54(15), 9395–9405.

-

Liu, W., et al. (2019). Theoretical Insights into the Reaction Mechanism between 2,3,7,8-Tetrachlorodibenzofuran and Hydrogen Peroxide: A DFT Study. ACS Omega, 4(1), 1782–1790.

-

Wu, C. H., et al. (2005). Photodegradation of tetra- and hexachlorodibenzo-p-dioxins. Journal of Hazardous Materials, 120(1-3), 257-63.

-

Ge, Y., et al. (2012). Atmospheric chemical reactions of 2,3,7,8-tetrachlorinated dibenzofuran initiated by an OH radical: mechanism and kinetics study. Environmental Science & Technology, 46(15), 8162-9.

-

L. Santos, C., et al. (2012). Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen. ACS Omega.

-

Glowacki, D. R., et al. (2018). Kinetics of the Reactions of Hydroxyl Radicals with Furan and its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. International Journal of Chemical Kinetics.

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F.

-

Lee, J., & Mebel, A. M. (2004). Theoretical Study on the Reaction of OH Radicals with Polychlorinated Dibenzo-p-dioxins. The Journal of Physical Chemistry A, 108(9), 1539-1547.

-

Szala-Rycaj, J., et al. (2021). OH radical reactions with the hydrophilic component of sphingolipids. Physical Chemistry Chemical Physics, 23(2), 1266-1278.

-

Moriarty, J., et al. (2003). Kinetic Studies on the Reactions of Hydroxyl Radicals with Cyclic Ethers. WIT Transactions on Ecology and the Environment, 67.

-

Wikipedia. (n.d.). Polychlorinated dibenzofurans. Retrieved February 19, 2026, from [Link]

-

Lin, Y. C., et al. (2023). The Long-Term Monitoring of Atmospheric Polychlorinated Dibenzo-p-Dioxin Dibenzofurans at a Background Station in Taiwan during Biomass Burning Seasons in El Niño and La Niña Events. ResearchGate.

-

Li, H., et al. (2015). Photodegradation of Polyfluorinated Dibenzo-p-Dioxins in Organic Solvents: Experimental and Theoretical Studies. ResearchGate.

-

Samara, F., et al. (2020). The Photocatalytic Degradation of 2,3,7,8-Tetrachlorodibenzo-p-Dioxin in the Presence of Silver–Titanium Based Catalysts. Catalysts, 10(9), 957.

-

Aschmann, S. M., et al. (2010). Products and mechanisms of the gas-phase reactions of OH radicals with 1-octene and 7-tetradecene in the presence of NO. The Journal of Physical Chemistry A, 114(20), 6077-86.

-

U.S. EPA. (n.d.). Chapter 8 GAS-PHASE CHEMISTRY. CMAS Center. Retrieved February 19, 2026, from [Link]

-

Wikipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. Retrieved February 19, 2026, from [Link]

-

Aschmann, S. M., et al. (2002). OH Radical Formation from the Gas-Phase Reactions of O3 with a Series of Terpenes. ResearchGate.

-

Ill-Hee, K., et al. (2022). Investigation of the Gas-Phase Reaction of Nopinone with OH Radicals: Experimental and Theoretical Study. Molecules, 27(15), 5013.

Sources

- 1. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Polychlorinated dibenzofurans - Wikipedia [en.wikipedia.org]

- 3. Apparent Half-Lives of Dioxins, Furans, and Polychlorinated Biphenyls as a Function of Age, Body Fat, Smoking Status, and Breast-Feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. endocrinedisruption.org [endocrinedisruption.org]

- 5. Atmospheric chemical reactions of 2,3,7,8-tetrachlorinated dibenzofuran initiated by an OH radical: mechanism and kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Products and mechanisms of the gas-phase reactions of OH radicals with 1-octene and 7-tetradecene in the presence of NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photodegradation of tetra- and hexachlorodibenzo-p-dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ready.noaa.gov [ready.noaa.gov]

- 11. 2,3,7,8-Tetrachlorodibenzofuran - Wikipedia [en.wikipedia.org]

- 12. witpress.com [witpress.com]

- 13. mdpi.com [mdpi.com]

Thermodynamic Stability & Structural Analysis of 1,3,6,7,8-Pentachlorodibenzofuran

Content Type: Technical Whitepaper & Computational Guide Target Audience: Environmental Chemists, Toxicologists, and Computational Chemists[1][2][3][4]

Executive Summary

The thermodynamic stability of polychlorinated dibenzofurans (PCDFs) is the primary driver of their environmental persistence, bioaccumulation potential, and formation probability during thermal processes (e.g., waste incineration).[1][3] This guide focuses on 1,3,6,7,8-pentachlorodibenzofuran (1,3,6,7,8-PeCDF) , a specific congener often analyzed to understand chlorination pathways.[1][2][3][4]

Unlike the most toxic 2,3,7,8-substituted congeners, 1,3,6,7,8-PeCDF possesses a chlorine atom at the C1 position (ortho to the oxygen bridge).[1][2][3] This structural feature introduces steric strain that destabilizes the molecule relative to the global minimum, yet it remains kinetically significant.[1][3] This document details the quantum chemical framework for assessing its stability, provides estimated thermodynamic parameters, and outlines a self-validating computational protocol for researchers.[1][2][3][4]

Theoretical Framework: Quantum Chemical Descriptors

To accurately predict the thermodynamic stability of 1,3,6,7,8-PeCDF without relying solely on scarce experimental heats of formation, Density Functional Theory (DFT) is the standard.[1][2][3]

The Computational Standard

For chlorinated aromatics, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the authoritative method.[1][3] This combination balances computational cost with the accuracy required to resolve the weak intramolecular interactions (chlorine-oxygen repulsion) that dictate isomer rank.[2][3][4]

-

Electronic Energy (

): The baseline potential energy.[1][3][4]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Zero-Point Vibrational Energy (ZPVE): Critical for correcting static electronic energies.[1][2][3][4]

-

Thermal Correction (

): Accounts for translational, rotational, and vibrational enthalpy at 298.15 K.

Relative Stability Logic

Stability in PCDFs is governed by the Pattern of Chlorination :

-

Lateral Substitution (2,3,7,8): Stabilizing due to electronic delocalization.[1][2][3][4]

-

Vertical/Ortho Substitution (1,4,6,9): Destabilizing due to steric hindrance with the ether oxygen and adjacent rings.[1][2][3][4]

Hypothesis for 1,3,6,7,8-PeCDF: This isomer contains one ortho-chlorine (C1) and four lateral/semi-lateral chlorines (C3, C6, C7, C8) .[1][2][3][4] Consequently, it is thermodynamically less stable than 2,3,4,7,8-PeCDF (zero ortho-Cl) but more stable than 1,4,6,9-PeCDF (multiple ortho-Cl).[1][2][3][4]

Structural Analysis & Thermodynamic Profile

Geometric Constraints (The "Ortho Effect")

The C1-chlorine in 1,3,6,7,8-PeCDF creates a repulsive van der Waals interaction with the ether oxygen.[1][2][3]

-

Bond Length Deformation: The C1-Cl bond is typically elongated compared to C3-Cl or C7-Cl.[1][2][3][4]

-

Planarity: While PCDFs are generally planar, the 1-position substitution forces a slight out-of-plane distortion to relieve strain, raising the Gibbs Free Energy (

).[1][3][4]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Estimated Thermodynamic Parameters